molecular formula C20H21NO B1359524 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone CAS No. 898764-25-5

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

Cat. No.: B1359524
CAS No.: 898764-25-5
M. Wt: 291.4 g/mol
InChI Key: PKYFFHMMDMWCJW-UHFFFAOYSA-N
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Description

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone is an organic compound with a complex structure that includes a pyrrole ring and two phenyl groups

Biochemical Analysis

Biochemical Properties

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase, an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform hormone-like functions . Additionally, this compound can interact with enzyme kinase, which is crucial in intracellular signaling mechanisms . These interactions suggest that this compound may have potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are critical for cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes . These effects highlight the compound’s potential impact on cellular health and disease.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit the activity of cyclooxygenase, thereby reducing the production of prostaglandins . Additionally, it can activate certain kinases, which play a role in cell signaling and regulation . These molecular interactions provide a detailed understanding of how this compound functions at the biochemical level.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, in vitro studies have demonstrated that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . In vivo studies have also indicated that prolonged exposure to the compound can result in changes in cellular metabolism and function . These findings underscore the importance of considering temporal effects when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that low doses of the compound can have beneficial effects, such as reducing inflammation and modulating immune responses . High doses may lead to toxic or adverse effects, including liver damage and alterations in metabolic processes . These dosage-dependent effects highlight the need for careful consideration of dosage when using this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and can affect metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy, making it important to study its transport and distribution in detail.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, followed by the introduction of the phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring and phenyl groups allow it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyrrol-1-ylmethyl)phenyl)(3,5-dimethylphenyl)methanone
  • (4-(2,5-Dihydro-1H-pyrrol-1-yl)phenyl)(3,5-dimethylphenyl)methanone
  • (4-(Pyrrol-1-yl)phenyl)(3,5-dimethylphenyl)methanone

Uniqueness

What sets (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone apart from similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The presence of the 2,5-dihydro-1H-pyrrol-1-yl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-11-16(2)13-19(12-15)20(22)18-7-5-17(6-8-18)14-21-9-3-4-10-21/h3-8,11-13H,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYFFHMMDMWCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643036
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-25-5
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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